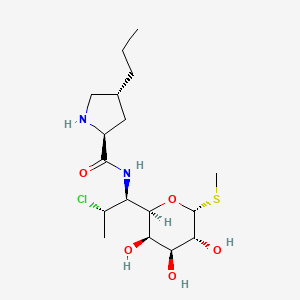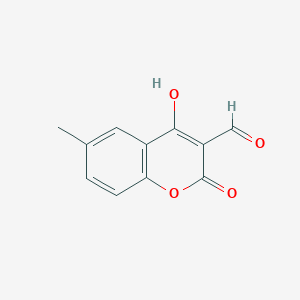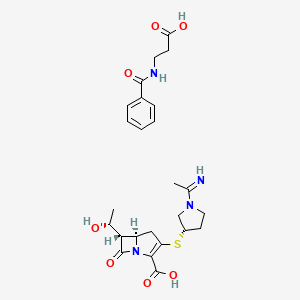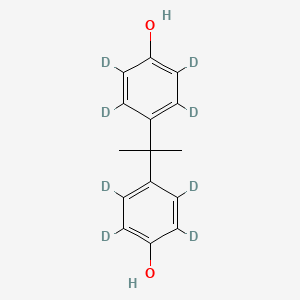
3-(p-Toluensulfoniloxi)-2,2-dimetilpropanoato de metilo
Descripción general
Descripción
Precursor for PET tracer [18F]PIA
Aplicaciones Científicas De Investigación
Síntesis de pirazoles 3H espirocíclicos
Este compuesto se utiliza en la síntesis de pirazoles 3H espirocíclicos mediante reacciones con 9-diazofluoreno. El proceso implica una cicloadición dipolar 1,3, que sigue la regla de von Auwers, lo que lleva a la formación de estos compuestos espirocíclicos {svg_1}. Estos pirazoles 3H espirocíclicos tienen aplicaciones potenciales en el desarrollo de productos farmacéuticos y agroquímicos debido a sus propiedades estructurales únicas.
Formación de compuestos espirocíclicos sustituidos con sulfonilo
Al calentarlos en tolueno en ebullición, los pirazoles 3H espirocíclicos se isomerizan a 5-R-sulfonil-3-fenilpirazolo[1,5-f]fenantridinas. Esta transformación es significativa en química orgánica para crear estructuras moleculares complejas que podrían utilizarse en el diseño y síntesis de fármacos {svg_2}.
Transformaciones térmicas y catalizadas por ácidos
El compuesto participa en transformaciones térmicas y catalizadas por ácidos, donde reacciona para formar 3a-fenil-2H-dibenzo[e,g]indazol-3(3aH)-ona. Tales transformaciones son cruciales en la química heterocíclica, que es la columna vertebral de muchas aplicaciones de la química medicinal {svg_3}.
Transformaciones fotolíticas
La fotólisis de los pirazoles 3H espirocíclicos con este compuesto produce mezclas de sulfonilciclopropenos y 2H-ciclopentano[j,k]fluorenos. Estas transformaciones fotolíticas son importantes para el estudio de reacciones inducidas por la luz en compuestos orgánicos, lo que puede conducir al descubrimiento de nuevos materiales fotoactivos {svg_4}.
Síntesis de nuevos compuestos de sulfonamida
El 3-(p-toluensulfoniloxi)-2,2-dimetilpropanoato de metilo se puede utilizar en la síntesis de nuevos compuestos de sulfonamida. Estos compuestos tienen una amplia gama de aplicaciones, incluidos agentes antibacterianos, diuréticos y fármacos antiepilépticos {svg_5}.
Estudios computacionales y cristalografía
Los derivados del compuesto son objeto de estudios computacionales y análisis cristalográficos para comprender sus propiedades estructurales y electrónicas. Esta información es vital para el diseño racional de moléculas con actividades biológicas deseadas {svg_6}.
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is often discussed in the context of bioactive compounds, such as drugs or pesticides . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide detailed safety and hazard information.
Propiedades
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

